molecular formula C15H11N3O2S B14655036 4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 51101-46-3

4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14655036
CAS No.: 51101-46-3
M. Wt: 297.3 g/mol
InChI Key: LIKXBCDNMVGMMT-UHFFFAOYSA-N
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Description

4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a thiazole ring, a hydrazine group, and a cyclohexadiene-dione structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a thiazole ring, hydrazine group, and cyclohexadiene-dione structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

51101-46-3

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C15H11N3O2S/c19-13-7-6-11(8-14(13)20)17-18-15-16-12(9-21-15)10-4-2-1-3-5-10/h1-9,19-20H

InChI Key

LIKXBCDNMVGMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=CC(=C(C=C3)O)O

Origin of Product

United States

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